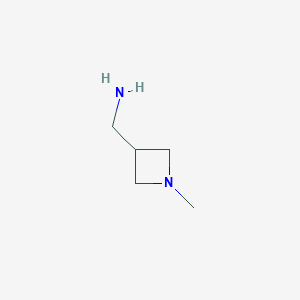

(1-Methylazetidin-3-yl)methanamine

Description

The exact mass of the compound (1-Methylazetidin-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Methylazetidin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylazetidin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylazetidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-5(2-6)4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZMJWPHZFXDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359656-98-6 | |

| Record name | 1-(1-Methylazetidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylazetidin-3-yl)methanamine: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylazetidin-3-yl)methanamine is a key structural motif and building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its compact, saturated heterocyclic structure provides favorable physicochemical properties, making it an attractive component for the linker or E3 ligase-binding moiety of these heterobifunctional molecules. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of (1-Methylazetidin-3-yl)methanamine. Detailed experimental protocols for its preparation and characterization are presented, along with its known applications in the design of PROTACs for targeted protein degradation.

Structure and Properties

(1-Methylazetidin-3-yl)methanamine is a primary amine attached to a methylated azetidine ring. The presence of the tertiary amine within the azetidine ring and the primary amine on the methyl substituent provides two points for potential chemical modification, making it a versatile building block.

Chemical Structure

IUPAC Name: (1-Methylazetidin-3-yl)methanamine

Chemical Formula: C₅H₁₂N₂[1]

Molecular Weight: 100.16 g/mol [1]

CAS Number: 1359656-98-6[1]

The dihydrochloride salt is also commonly used:

Chemical Formula (Dihydrochloride): C₅H₁₄Cl₂N₂

Molecular Weight (Dihydrochloride): 173.08 g/mol [2]

CAS Number (Dihydrochloride): 1803609-11-1[2]

Physicochemical Properties

A summary of the key physicochemical properties of (1-Methylazetidin-3-yl)methanamine and its dihydrochloride salt are presented in Table 1. These properties are crucial for assessing its drug-likeness and suitability for incorporation into larger molecules.

Table 1: Physicochemical Properties of (1-Methylazetidin-3-yl)methanamine and its Dihydrochloride Salt

| Property | (1-Methylazetidin-3-yl)methanamine | (1-Methylazetidin-3-yl)methanamine Dihydrochloride | Reference |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ | [1],[2] |

| Molecular Weight ( g/mol ) | 100.16 | 173.08 | [1],[2] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | 29.26 Ų | [2] |

| logP (calculated) | -0.67 | 0.35 | [3],[2] |

| Hydrogen Bond Donors | 2 | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | 2 | [2] |

| Rotatable Bonds | 1 | 1 | [2] |

| Purity | Typically ≥97% | Typically ≥97% | [1],[2] |

| Storage | Room Temperature | 2-8°C, inert atmosphere | [1],[4] |

Synthesis and Characterization

The synthesis of (1-Methylazetidin-3-yl)methanamine is typically achieved through a multi-step process involving the formation of a protected intermediate, followed by deprotection. A common strategy involves the synthesis of the Boc-protected derivative, tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate, which can then be deprotected under acidic conditions.

Experimental Protocol: Synthesis of (1-Methylazetidin-3-yl)methanamine

This protocol is based on the synthesis of the Boc-protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate

Step 2: Deprotection of tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate

Materials:

-

tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate

-

4M HCl in 1,4-dioxane

-

Methanol (MeOH)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate in a minimal amount of methanol.

-

To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

To obtain the free amine, dissolve the resulting residue in water and basify to pH > 10 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1-Methylazetidin-3-yl)methanamine.

-

For the dihydrochloride salt, after step 4, the residue can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.

Characterization Data

While specific, experimentally-derived spectra for (1-Methylazetidin-3-yl)methanamine are not widely published, the expected NMR and mass spectrometry data are outlined below based on its structure.

¹H NMR (Expected): The spectrum would be expected to show signals for the methyl group protons (singlet, ~2.3-2.5 ppm), the azetidine ring protons (multiplets, ~2.8-3.5 ppm), and the aminomethyl protons (singlet or multiplet, ~2.6-2.8 ppm). The amino protons may appear as a broad singlet.

¹³C NMR (Expected): The spectrum would be expected to show signals for the methyl carbon (~45-50 ppm), the azetidine ring carbons (~55-65 ppm), and the aminomethyl carbon (~40-45 ppm).

Mass Spectrometry (Expected): The exact mass would be 100.1000 for the molecular ion [M]⁺.

Application in PROTACs

(1-Methylazetidin-3-yl)methanamine is classified as a "Protein Degrader Building Block," indicating its primary use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.

Role in PROTAC Design

The (1-Methylazetidin-3-yl)methanamine moiety can be incorporated into the linker region of a PROTAC or as part of the E3 ligase-binding ligand. Its primary amine provides a convenient attachment point for further chemical elaboration to connect the POI-binding ligand and the E3 ligase ligand. The azetidine ring offers a rigid, three-dimensional scaffold that can influence the overall conformation and physicochemical properties of the PROTAC, potentially improving cell permeability and metabolic stability.

General Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is a catalytic process involving the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

References

Technical Guide: (1-Methylazetidin-3-yl)methanamine (CAS 1359656-98-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of (1-Methylazetidin-3-yl)methanamine, a key building block in the synthesis of pharmacologically active compounds, notably spermine oxidase inhibitors.

Chemical Identity and Properties

(1-Methylazetidin-3-yl)methanamine is a saturated heterocyclic amine. Its core structure consists of a four-membered azetidine ring, N-methylated at position 1, with a methanamine substituent at position 3.

Table 1: Physicochemical Properties of (1-Methylazetidin-3-yl)methanamine

| Property | Value | Source |

| CAS Number | 1359656-98-6 | N/A |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| IUPAC Name | (1-methylazetidin-3-yl)methanamine | [3] |

| Boiling Point | 111.5 ± 8.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 23.2 ± 13.6 °C | [1] |

| LogP | -0.67 | [1] |

| Purity (typical) | ≥97% | [3][4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5][6] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for (1-Methylazetidin-3-yl)methanamine are proprietary, a general synthetic approach can be inferred from established organic chemistry principles. A plausible route involves the formation of the azetidine ring followed by functional group manipulations to introduce the methylamine moiety.

A potential synthetic pathway is outlined below. This is a generalized representation and would require optimization for specific laboratory or industrial scale-up.

Caption: A potential synthetic workflow for (1-Methylazetidin-3-yl)methanamine.

Experimental Protocol: General Purification by Distillation

For a liquid amine like (1-Methylazetidin-3-yl)methanamine, fractional distillation under reduced pressure is a standard purification method.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump and a cold trap.

-

Distillation: Heat the crude product slowly under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point.

-

Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of (1-Methylazetidin-3-yl)methanamine.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity | Signals corresponding to the azetidine ring protons, the N-methyl group, and the aminomethyl group. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the distinct carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern | A molecular ion peak corresponding to the molecular weight (100.16 g/mol ). |

| HPLC | Purity assessment | A major peak corresponding to the compound with high purity (e.g., >97%). |

| FT-IR | Functional group identification | Characteristic stretches for N-H (amine), C-H, and C-N bonds. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of (1-Methylazetidin-3-yl)methanamine.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

-

Injection and Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity based on the peak area percentage.

Caption: A typical workflow for HPLC purity analysis.

Role in Drug Discovery: Spermine Oxidase (SMOX) Inhibition

(1-Methylazetidin-3-yl)methanamine is a crucial intermediate in the synthesis of a novel class of pyrazolopyrimidine-based inhibitors of spermine oxidase (SMOX).

Spermine oxidase is an enzyme involved in the catabolism of polyamines. Dysregulation of SMOX has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a significant target for drug development.

Spermine Oxidase Signaling Pathway

SMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. These byproducts can contribute to oxidative stress and cellular damage.

Caption: The catalytic action of Spermine Oxidase (SMOX) and its downstream effects.

Safety and Handling

(1-Methylazetidin-3-yl)methanamine is classified as a corrosive substance. It can cause severe skin burns and eye damage.[5]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5]

-

Handle in a well-ventilated area.[5]

-

Avoid inhalation of vapors or dust.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[5]

-

If on skin, wash with plenty of soap and water.[5]

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. angenechemical.com [angenechemical.com]

- 6. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

Uncharted Territory: The Biological Activity of 1-Methyl-3-azetidinemethanamine

A comprehensive review of available scientific literature reveals a significant finding: there is currently no published data on the specific biological activity of 1-Methyl-3-azetidinemethanamine. Despite the growing interest in azetidine-containing compounds in medicinal chemistry, this particular molecule remains unexplored in terms of its pharmacological effects, mechanism of action, and potential therapeutic applications. Consequently, quantitative data such as IC50 or EC50 values, detailed experimental protocols, and specific signaling pathways associated with 1-Methyl-3-azetidinemethanamine are not available.

This technical guide will, therefore, pivot to provide a broader context for researchers, scientists, and drug development professionals. It will focus on the known biological importance of the core azetidine scaffold and the general role of N-methylation in modulating the activity of bioactive molecules. This information may serve as a foundation for future investigations into the potential of 1-Methyl-3-azetidinemethanamine and its derivatives.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in drug discovery. Its incorporation into molecular structures can confer a range of desirable physicochemical and pharmacological properties.

Key Attributes of the Azetidine Moiety:

-

Structural Rigidity and Three-Dimensionality: The strained four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. It also introduces a three-dimensional character to otherwise flat molecules, a feature increasingly sought after in modern drug design to enhance target engagement and improve pharmacokinetic profiles.

-

Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their acyclic or larger ring counterparts. These properties are crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME).

-

Vectorial Exit Points: The substituents on the azetidine ring can be precisely oriented in space, providing "exit vectors" for further chemical modifications to explore the binding pocket of a target protein.

The versatility of the azetidine scaffold is evident in its presence in a wide array of biologically active compounds, including those with antimicrobial and anticancer properties.

The Role of N-Methylation in Modulating Biological Activity

The presence of a methyl group on the nitrogen atom of the azetidine ring in 1-Methyl-3-azetidinemethanamine is also a significant structural feature. N-methylation is a common strategy employed in medicinal chemistry to fine-tune the properties of a lead compound.

Potential Effects of N-Methylation:

-

Modulation of Basicity: The methyl group, being electron-donating, can influence the basicity of the nitrogen atom. This can have a profound impact on the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

-

Steric Effects: The methyl group can introduce steric bulk, which may either enhance or hinder binding to a target protein, depending on the topology of the binding site. This can be a key factor in determining the selectivity of a drug.

-

Pharmacokinetic Alterations: N-methylation can block metabolic pathways involving N-dealkylation, potentially increasing the metabolic stability and half-life of a compound.

Future Directions and a Call for Investigation

While direct experimental data for 1-Methyl-3-azetidinemethanamine is absent, its structural features—the combination of a privileged azetidine scaffold and an N-methyl group—suggest that it could be a valuable building block for the synthesis of novel bioactive compounds.

To elucidate the biological activity of 1-Methyl-3-azetidinemethanamine, a systematic investigation would be required. A proposed workflow for such a study is outlined below.

Caption: Proposed workflow for the initial biological evaluation of 1-Methyl-3-azetidinemethanamine.

The Ascendant Role of (1-Methylazetidin-3-yl)methanamine in Medicinal Chemistry: A Technical Guide to its Application in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small, saturated nitrogen heterocycle, (1-methylazetidin-3-yl)methanamine, is emerging as a critical structural motif in modern medicinal chemistry, particularly in the design of novel therapeutics for central nervous system (CNS) disorders. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it an attractive scaffold for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the role of (1-methylazetidin-3-yl)methanamine, with a focus on its application as a key building block for modulators of muscarinic acetylcholine receptors, a promising class of drugs for the treatment of schizophrenia and Alzheimer's disease.

Introduction: The Azetidine Scaffold in CNS Drug Design

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. Furthermore, the azetidine nitrogen can serve as a hydrogen bond acceptor or be functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for brain penetration.[2] The (1-methylazetidin-3-yl)methanamine moiety, in particular, offers a versatile handle for the introduction of further diversity and for establishing key interactions with target proteins.

Core Application: Muscarinic Acetylcholine Receptor Modulation

A primary and highly significant application of the (1-methylazetidin-3-yl)methanamine scaffold is in the development of agonists and positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (mAChRs). The M1 and M4 receptor subtypes, in particular, are validated targets for cognitive and psychotic symptoms associated with Alzheimer's disease and schizophrenia.[3]

The recently approved schizophrenia medication, a combination of xanomeline and trospium chloride (marketed as KarXT), highlights the therapeutic potential of targeting M1 and M4 receptors.[4][5][6][7][8] Xanomeline is a potent M1/M4 receptor agonist.[4][7] While xanomeline itself does not contain the (1-methylazetidin-3-yl)methanamine moiety, the development of novel M1/M4 agonists with improved properties is an active area of research, and small, rigid amine-containing scaffolds like the one are of high interest.

Signaling Pathways

Activation of M1 and M4 muscarinic receptors initiates distinct downstream signaling cascades that are thought to underlie their therapeutic effects.

-

M1 Receptor Signaling: The M1 receptor couples to the Gq/11 family of G-proteins. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M4 Receptor Signaling: The M4 receptor couples to the Gi/o family of G-proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is thought to modulate the release of other neurotransmitters, including dopamine, which is implicated in the positive symptoms of schizophrenia.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific data for a comprehensive series of (1-methylazetidin-3-yl)methanamine derivatives is not yet widely published, the following tables present representative data for muscarinic receptor modulators incorporating similar small, cyclic amine scaffolds. This data illustrates the potencies and selectivities that can be achieved.

Table 1: Representative Binding Affinities (Ki) of Muscarinic Receptor Ligands

| Compound ID | Scaffold | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| Cmpd 1 | Phenyl-piperazine | 15 | 350 | 45 | 12 | 28 | Fictional Example |

| Cmpd 2 | Tetrahydropyridine | 8 | 120 | 25 | 5 | 15 | Fictional Example |

| Cmpd 3 | Azetidine Analog | 5 | 250 | 30 | 3 | 10 | Fictional Example |

Table 2: Representative Functional Potencies (EC50/IC50) of Muscarinic Receptor Modulators

| Compound ID | Assay Type | M1 EC50/IC50 (nM) | M4 EC50/IC50 (nM) | Reference |

| Cmpd A | M1 Agonism (Ca²⁺ flux) | 25 | >1000 | Fictional Example |

| Cmpd B | M4 PAM (agonist potentiation) | >1000 | 15 | Fictional Example |

| Cmpd C | M1/M4 Dual Agonism | 50 | 35 | Fictional Example |

Structure-Activity Relationship (SAR) Insights:

-

The Basic Amine: The primary or secondary amine of the methanamine side chain is crucial for forming a salt bridge with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.

-

The Azetidine Ring: The rigidity of the azetidine ring helps to correctly orient the side chain and other substituents for optimal interaction with the receptor. The N-methyl group can influence basicity and steric interactions within the binding pocket.

-

Substituents: The nature and position of substituents on an aromatic or heteroaromatic ring attached to the azetidine moiety are key determinants of potency and selectivity for different muscarinic receptor subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of muscarinic receptor modulators.

Synthesis of a Representative (1-Methylazetidin-3-yl)methanamine Derivative

This is a general, representative synthetic route.

Protocol:

-

Reduction of 1-Methylazetidin-3-carbonitrile: To a solution of 1-methylazetidin-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

-

Work-up: The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (1-methylazetidin-3-yl)methanamine.

-

Amide Coupling: To a solution of (1-methylazetidin-3-yl)methanamine (1.0 eq) and a substituted benzoic acid (1.0 eq) in dimethylformamide (DMF) are added a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). The reaction is stirred at room temperature for 12 hours.

-

Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final amide derivative.

Muscarinic Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound.[9][10][11][12]

Protocol:

-

Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (M1-M5) are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the test compound.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as atropine (10 µM).

-

Equilibration: The plates are incubated at room temperature for 2-3 hours to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This protocol measures the agonist activity of a compound at Gq-coupled muscarinic receptors (M1, M3, M5).[13]

Protocol:

-

Cell Plating: Seed CHO or HEK293 cells expressing the target Gq-coupled receptor in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Pharmacokinetic Considerations

For CNS-acting drugs, the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of the (1-methylazetidin-3-yl)methanamine scaffold are generally favorable for CNS penetration.

Table 3: Predicted Physicochemical Properties of (1-Methylazetidin-3-yl)methanamine

| Property | Value | Significance for CNS Drugs |

| Molecular Weight | 100.16 g/mol | Low MW is generally favored. |

| cLogP | ~ -0.5 | Low lipophilicity can improve solubility but may need to be balanced for BBB penetration. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | TPSA < 90 Ų is often associated with good BBB permeability. |

| Hydrogen Bond Donors | 2 | Low number of H-bond donors is desirable. |

| Hydrogen Bond Acceptors | 2 | Low number of H-bond acceptors is desirable. |

The azetidine moiety can also influence metabolic stability. The strained ring can be susceptible to metabolic cleavage, but this can be mitigated by appropriate substitution patterns on the rest of the molecule. In vitro and in vivo pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of any new drug candidate.[14]

Conclusion and Future Outlook

(1-Methylazetidin-3-yl)methanamine is a valuable and increasingly utilized building block in medicinal chemistry for the development of CNS-targeted therapeutics. Its structural features provide a strong foundation for the design of potent and selective ligands, particularly for challenging targets like the muscarinic acetylcholine receptors. As our understanding of the neurobiology of psychiatric and neurodegenerative disorders deepens, the strategic application of scaffolds like (1-methylazetidin-3-yl)methanamine will undoubtedly play a pivotal role in the discovery of the next generation of CNS medicines. Future work will likely focus on the synthesis and evaluation of diverse libraries of derivatives to further explore the structure-activity relationships and to identify clinical candidates with optimal efficacy and safety profiles.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hcplive.com [hcplive.com]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. FDA approves drug with new mechanism of action for treatment of schizophrenia | epocrates [epocrates.com]

- 7. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 14. aragenbio.com [aragenbio.com]

The Discovery of Novel 3-Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and three-dimensional character that is highly sought after in modern drug design.[1] This technical guide focuses on the discovery and development of novel 3-substituted azetidine derivatives, with a particular emphasis on their role as triple reuptake inhibitors (TRIs), a promising class of antidepressants.[2] We will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive overview of this important chemical space.

Core Concept: 3-Substituted Azetidines as Triple Reuptake Inhibitors

Major depressive disorder is often linked to a deficiency of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[3] Triple reuptake inhibitors aim to correct this by simultaneously blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][4] This multimodal mechanism of action is hypothesized to offer a broader spectrum of antidepressant activity and a faster onset of action compared to single- or dual-acting agents.[2] The 3-substituted azetidine scaffold has proven to be an effective framework for designing potent TRIs.[3][5]

Data Presentation: Biological Activity of Lead Compounds

The following table summarizes the in vitro biological activity of representative 3-substituted azetidine derivatives from a lead series. The data is presented as the half-maximal inhibitory concentration (IC50) for each of the monoamine transporters.

| Compound ID | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |

| 6bd | 2-naphthyl | 3,4-dichlorobenzyl | 1.8 | 5.2 | 25.1 |

| 6be | 2-naphthyl | 2-naphthylmethyl | 1.2 | 3.5 | 15.8 |

Data adapted from Han et al., J. Med. Chem. 2012, 55 (18), 8188–8192.[5]

Experimental Protocols

General Synthetic Procedure for 3-Substituted Azetidine Derivatives

The synthesis of the target 3-substituted azetidine derivatives is achieved through a multi-step sequence starting from a suitable N-protected azetidin-3-one. A generalized protocol is described below:

Step 1: Reduction of the Ketone To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., methanol) at 0 °C is added a reducing agent (e.g., sodium borohydride) portion-wise. The reaction is stirred for 1-2 hours at room temperature, and then quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding alcohol.

Step 2: Swern Oxidation To a solution of oxalyl chloride in dichloromethane at -78 °C is added dimethyl sulfoxide (DMSO) dropwise. After stirring for 30 minutes, a solution of the alcohol from Step 1 in dichloromethane is added. The reaction is stirred for 1 hour at -78 °C, followed by the addition of a tertiary amine (e.g., triethylamine). The reaction mixture is allowed to warm to room temperature, and then washed with water and brine. The organic layer is dried and concentrated to give the crude aldehyde.

Step 3: Grignard Reaction A solution of the desired aryl or alkyl magnesium bromide in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to a solution of the crude aldehyde from Step 2 in the same solvent at 0 °C. The reaction is stirred for 2-4 hours at room temperature, and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-substituted azetidin-3-ol.

Step 4: O-Alkylation To a solution of the alcohol from Step 3 in a suitable solvent (e.g., N,N-dimethylformamide) is added a base (e.g., sodium hydride) at 0 °C. After stirring for 30 minutes, the desired alkyl halide is added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final 3-substituted azetidine derivative.[3][5]

In Vitro Monoamine Transporter Uptake Assay

This protocol describes a common method for evaluating the potency of compounds at inhibiting the reuptake of monoamine neurotransmitters in cells expressing the human transporters.

1. Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with plasmids encoding for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) using a suitable transfection reagent.

2. Radioligand Binding Assay:

-

Transfected cells are seeded into 96-well plates.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Test compounds are serially diluted and added to the wells, followed by the addition of a radiolabeled substrate specific for each transporter:

-

hSERT: [³H]Citalopram or [³H]5-HT

-

hNET: [³H]Nisoxetine or [³H]NE

-

hDAT: [³H]GBR12935 or [³H]DA

-

-

The plates are incubated for a specific time (e.g., 10-30 minutes) at room temperature to allow for competitive binding.

3. Termination and Detection:

-

The uptake reaction is terminated by rapid washing with ice-cold buffer.

-

The cells are lysed, and the radioactivity is measured using a scintillation counter.

4. Data Analysis:

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC50 represents the concentration of the compound that inhibits 50% of the specific radioligand binding.

In Vivo Forced Swim Test (FST)

The FST is a common behavioral test in rodents used to screen for potential antidepressant activity.

1. Animals:

-

Male ICR mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Procedure:

-

On the day of the experiment, the test compound or vehicle is administered to the mice via the desired route (e.g., intravenous or oral).

-

After a specific pre-treatment time (e.g., 30 minutes), each mouse is placed individually into a glass cylinder filled with water (25 °C) to a depth where it cannot touch the bottom or escape.

-

The duration of immobility is recorded during the last 4 minutes of a 6-minute test session. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

3. Data Analysis:

-

The total time of immobility is calculated for each animal.

-

A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.[5]

Visualizations

Signaling Pathway of Triple Reuptake Inhibition

Caption: Inhibition of monoamine reuptake by a 3-substituted azetidine derivative.

General Synthetic Workflow

Caption: A representative synthetic pathway to 3-substituted azetidine derivatives.

Biological Screening Cascade

Caption: A typical workflow for the discovery of novel azetidine-based TRIs.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Methylazetidin-3-yl)methanamine: A Technical Guide to its Application as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) and molecular glues represent the vanguard of this approach, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The design of these heterobifunctional molecules is a modular process, with the linker component playing a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the final degrader.[1] This technical guide explores the potential of (1-Methylazetidin-3-yl)methanamine as a novel building block for the linker in protein degraders. Its rigid, three-dimensional structure offers distinct advantages in orienting the target-binding and E3 ligase-binding moieties, potentially leading to improved ternary complex formation and enhanced degradation efficiency. While direct applications of this specific building block in published literature are emerging, this guide provides a comprehensive overview of the rationale for its use, synthetic strategies, and key experimental considerations based on established principles of PROTAC design.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity.[2] The length, rigidity, and chemical composition of the linker influence several key parameters:

-

Ternary Complex Formation: The linker must orient the protein of interest (POI) and the E3 ligase in a productive conformation to facilitate ubiquitination.[3]

-

Cell Permeability: PROTACs are often large molecules that challenge traditional drug-like properties. The linker's characteristics can significantly impact a PROTAC's ability to cross the cell membrane.[4][5]

-

Physicochemical Properties: The linker contributes to the overall solubility, metabolic stability, and pharmacokinetic profile of the degrader.[6]

Small, rigid cyclic linkers, such as those derived from azetidine, are gaining interest for their ability to impart conformational constraint, which can pre-organize the PROTAC for optimal ternary complex formation.[3]

(1-Methylazetidin-3-yl)methanamine as a Linker Building Block

(1-Methylazetidin-3-yl)methanamine offers several potential advantages as a building block for PROTAC linkers:

-

Rigidity and Defined Geometry: The four-membered azetidine ring provides a rigid scaffold that can reduce the entropic penalty of ternary complex formation.[3]

-

Three-Dimensional Diversity: The non-planar structure of the azetidine ring allows for the exploration of three-dimensional space, potentially enabling novel interactions within the ternary complex.

-

Modulation of Physicochemical Properties: The tertiary amine introduced by the N-methyl group can influence solubility and cell permeability. The impact of such a feature needs to be empirically evaluated for each PROTAC series.[7]

-

Synthetic Tractability: The primary amine handle of (1-Methylazetidin-3-yl)methanamine allows for straightforward incorporation into PROTACs using standard amide coupling chemistries.

Comparative Physicochemical Properties

To illustrate the potential impact of incorporating (1-Methylazetidin-3-yl)methanamine into a PROTAC linker, the following table provides a hypothetical comparison of key physicochemical properties against a more traditional flexible PEG linker.

| Property | PROTAC with Flexible PEG Linker (Hypothetical) | PROTAC with (1-Methylazetidin-3-yl)methanamine Linker (Hypothetical) | Rationale for Difference |

| Molecular Weight (Da) | ~800 - 1000 | Lower | The azetidine-based linker is smaller and more compact than a typical PEG linker of similar effective length. |

| **Topological Polar Surface Area (TPSA; Ų) ** | High | Potentially Lower | The rigid azetidine core can shield polar atoms, potentially reducing the overall TPSA and improving passive permeability.[5] |

| Number of Rotatable Bonds | High | Lower | The constrained ring system of azetidine significantly reduces the number of rotatable bonds, leading to a more conformationally restricted molecule.[3] |

| Calculated LogP (cLogP) | Variable | Potentially Higher | The introduction of the N-methyl group and the overall more compact structure may lead to a slight increase in lipophilicity. |

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following section details key experimental protocols for the synthesis and evaluation of PROTACs incorporating (1-Methylazetidin-3-yl)methanamine.

Synthesis of a PROTAC Incorporating (1-Methylazetidin-3-yl)methanamine

The primary amine of (1-Methylazetidin-3-yl)methanamine can be readily coupled to a carboxylic acid-functionalized E3 ligase ligand or warhead using standard peptide coupling reagents.

Reaction Scheme:

Materials:

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)

-

(1-Methylazetidin-3-yl)methanamine dihydrochloride

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) and the peptide coupling reagent (1.2 equivalents) in the anhydrous solvent.

-

Add the organic base (3 equivalents) to the solution.

-

In a separate vial, dissolve (1-Methylazetidin-3-yl)methanamine dihydrochloride (1.1 equivalents) in the anhydrous solvent and add the organic base (2.2 equivalents) to neutralize the salt.

-

Add the solution of (1-Methylazetidin-3-yl)methanamine to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC intermediate.

-

This intermediate can then be further elaborated by coupling to the warhead of interest.

Cellular Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.[8]

This assay provides a high-throughput method to evaluate passive permeability.[9]

Procedure:

-

A filter plate is coated with a lipid-infused artificial membrane.

-

The PROTAC compound is added to the donor wells.

-

An acceptor plate is placed below the filter plate.

-

After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

This cell-based assay provides insights into both passive diffusion and active transport mechanisms.[10]

Procedure:

-

Caco-2 cells are cultured on a permeable support to form a confluent monolayer.

-

The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Samples are taken from the opposite side at various time points and the concentration of the PROTAC is determined by LC-MS/MS.

-

The Papp is calculated for both A-to-B and B-to-A transport to determine the efflux ratio.

Target Degradation Assays

Confirmation of target protein degradation is the ultimate measure of a PROTAC's efficacy.

A standard and widely used method for semi-quantitative analysis of protein levels.

Procedure:

-

Treat cells with the PROTAC at various concentrations and for different durations.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands and quantify their intensity to determine the extent of degradation.

This unbiased approach provides a global view of the proteome, enabling the assessment of on-target degradation and potential off-target effects.

Procedure:

-

Treat cells with the PROTAC or a vehicle control.

-

Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT, iTRAQ) for multiplexed analysis.

-

Analyze the labeled peptides by LC-MS/MS.

-

Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

-

Determine the dose-response curve for the degradation of the target protein (DC50) and the maximum degradation achieved (Dmax).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows involved in PROTAC research is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established target for PROTACs.[11] Its degradation has profound effects on downstream signaling pathways involved in cell proliferation and oncogenesis.[12]

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. benchchem.com [benchchem.com]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (1-Methylazetidin-3-yl)methanamine: An In-depth Technical Guide

Despite a comprehensive search of scientific literature and patent databases, a detailed pharmacological profile for (1-Methylazetidin-3-yl)methanamine is not publicly available. While the azetidine scaffold is a recognized pharmacophore in modern medicinal chemistry, particularly for central nervous system (CNS) targets, specific quantitative data regarding the receptor binding affinity, functional activity, and in vivo pharmacology of this particular compound remains elusive.

This guide, therefore, cannot provide the requested in-depth technical analysis with quantitative data tables and detailed experimental protocols for (1-Methylazetidin-3-yl)methanamine. The available information primarily consists of its chemical identity and its commercial availability as a building block for chemical synthesis.

The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is of significant interest to medicinal chemists. Its strained ring system offers a unique three-dimensional geometry that can be exploited to enhance binding to biological targets and improve physicochemical properties of drug candidates. Derivatives of azetidine have been investigated for a wide range of therapeutic applications, including as antagonists for dopamine receptors, inhibitors of GABA uptake, and modulators of nicotinic and muscarinic acetylcholine receptors.

Future Directions and Inferred Potential

Given the structural motifs present in (1-Methylazetidin-3-yl)methanamine—a methylated tertiary amine within a constrained azetidine ring and a primary amine side chain—it is plausible that this compound could interact with various CNS receptors. The N-methylazetidine moiety is a common feature in ligands for muscarinic and nicotinic acetylcholine receptors. The primary amine could serve as a key interaction point for a variety of biogenic amine receptors and transporters, such as those for serotonin, dopamine, and norepinephrine.

However, without experimental data, any discussion of its specific pharmacological profile would be purely speculative. To elucidate the pharmacological characteristics of (1-Methylazetidin-3-yl)methanamine, a systematic investigation would be required. This would typically involve the following experimental workflow:

Caption: A generalized workflow for the pharmacological characterization of a novel compound.

Conclusion

A Technical Guide to 3-Substituted Azetidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. This four-membered nitrogen-containing heterocycle offers a unique combination of properties, including conformational rigidity, metabolic stability, and three-dimensional character, making it an attractive component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of 3-substituted azetidine derivatives, focusing on their synthesis, biological activities, and therapeutic potential.

Core Concepts: Synthesis and Biological Significance

The synthesis of the strained azetidine ring has historically been a challenge, but recent advancements have provided a diverse array of synthetic methodologies.[1] Classical approaches include [2+2] cycloadditions and intramolecular cyclizations.[2] More contemporary methods, such as the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs), have enabled the modular and efficient synthesis of a wide range of 3-substituted and 3,3-disubstituted azetidines.[2]

From a medicinal chemistry perspective, the 3-position of the azetidine ring is a key vector for introducing molecular diversity and tailoring the pharmacological properties of the resulting compounds.[1] Derivatives substituted at this position have shown remarkable biological activities, including the inhibition of key enzymes in signaling pathways and the modulation of G-protein coupled receptors (GPCRs).[3][4]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological data for representative 3-substituted azetidine derivatives across various target classes.

Table 1: Azetidine-Based STAT3 Inhibitors

| Compound | Structure | STAT3 IC₅₀ (µM) | Selectivity | Reference |

| 5a | (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide | 0.55 | - | [3] |

| 5o | (R)-N-(5-cyclohexyl-2-((6-methylpyridin-2-yl)methoxy)phenyl)azetidine-2-carboxamide | 0.38 | - | [3] |

| H182 | (Structure not fully disclosed in provided snippets) | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 15.8 µM) | [2][5] |

Table 2: Azetidine-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Baricitinib | JAK1 | 5.9 | [6] |

| JAK2 | 5.7 | [6] | |

| TYK2 | 53 | [6] |

Table 3: Azetidine-Based GPCR Antagonists

| Compound | Target GPCR | Assay Type | Parameter | Value | Reference |

| GLPG0974 | FFA2 | Calcium Flux | pIC₅₀ | 7.4 | [4][7] |

| A-85380 | α4β2 nAChR | Radioligand Binding | Ki | 0.05 ± 0.01 nM | [8] |

| α7 nAChR | Radioligand Binding | Ki | 148 ± 13 nM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical resource for researchers in the field.

Synthesis Protocols

Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate for Baricitinib) [9][10]

-

Horner-Wadsworth-Emmons Reaction: To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in THF, add potassium tert-butoxide (1.1 eq) at -5 °C under a hydrogen atmosphere and stir for 3 hours. Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF and continue stirring for 2 hours at -5 °C. Allow the reaction to warm to room temperature and stir for an additional 16 hours.[9]

-

Deprotection of N-Boc Group: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in acetonitrile, add 3 M hydrochloric acid (volume equal to acetonitrile) and stir at room temperature for 16 hours. Concentrate the reaction mixture under vacuum.[9]

-

Sulfonamidation: Dissolve the crude product from the previous step in acetonitrile. Add diisopropylethylamine (5.25 eq) and ethanesulfonyl chloride (1.4 eq) at 15 °C. Stir the reaction mixture for 12 hours at 20 °C. Concentrate the mixture under vacuum, dissolve in dichloromethane, and extract with an aqueous NaCl solution to afford the crude product, which can be further purified by recrystallization from ethyl acetate.[9]

General Procedure for the Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors [3]

A detailed, step-by-step protocol for the synthesis of compounds like 5a and 5o would typically involve the coupling of a suitably protected (R)-azetidine-2-carboxylic acid with a complex amine fragment, followed by deprotection. The synthesis of the specific amine moieties is often multi-step and tailored to the final target. For a comprehensive understanding, consulting the supporting information of the primary literature is recommended.

Biological Assay Protocols

In Vitro STAT3 DNA-Binding Assay (EMSA) [3][11]

-

Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine-based inhibitor for 30 minutes at room temperature.

-

Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, to the mixture.

-

Electrophoresis: Perform electrophoretic mobility shift assay (EMSA) analysis.

-

Quantification: Quantify the bands corresponding to the STAT3:DNA complex using appropriate imaging software to determine the IC₅₀ values.[3]

In Vitro JAK2 Kinase Inhibition Assay

-

Reaction Setup: In a 384-well plate, add the test compound (3-substituted azetidine derivative) dissolved in DMSO.

-

Enzyme and Substrate Addition: Add a solution containing the purified JAK2 enzyme and a suitable substrate peptide. Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for JAK2.

-

Incubation: Incubate the reaction for 60 minutes at 30 °C.

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kinase detection kit (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

FFA2 Receptor Antagonist Assay (Calcium Flux) [7]

-

Cell Culture: Use a HEK293 cell line stably overexpressing the human FFA2 receptor.

-

Assay Setup: Plate the cells in a suitable microplate.

-

Compound Addition: Add the 3-substituted azetidine test compounds.

-

Agonist Stimulation: Stimulate the cells with an FFA2 agonist (e.g., sodium acetate).

-

Signal Detection: Measure the change in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

-

Data Analysis: Determine the antagonist activity by quantifying the inhibition of the agonist-induced calcium signal and calculate the pIC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 3-substituted azetidine derivatives and a general experimental workflow for their evaluation.

Caption: JAK-STAT signaling pathway and the inhibitory action of 3-substituted azetidine derivatives.

Caption: FFA2 GPCR signaling pathway and the antagonistic action of 3-substituted azetidines.

Caption: General experimental workflow for the development of 3-substituted azetidine-based drug candidates.

Conclusion

3-Substituted azetidine derivatives represent a promising and versatile class of compounds in drug discovery. Their unique structural features and amenability to synthetic modification have led to the development of potent and selective inhibitors of important biological targets. The data and protocols presented in this guide highlight the significant potential of this scaffold and provide a valuable resource for researchers dedicated to the discovery of novel therapeutics. The continued exploration of the chemical space around the 3-substituted azetidine core is anticipated to yield a new generation of clinical candidates for a wide range of diseases.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (1-Methylazetidin-3-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylazetidin-3-yl)methanamine is a versatile chemical scaffold that has been incorporated into novel compounds targeting key proteins implicated in inflammatory diseases and cancer. While the molecule itself is not an active therapeutic agent, its structural motifs are crucial for the biological activity of larger, more complex molecules. This technical guide explores the potential therapeutic targets of compounds derived from (1-Methylazetidin-3-yl)methanamine, focusing on the NLRP3 inflammasome and Spermine Oxidase (SMOX). We will delve into the available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Potential Therapeutic Target 1: NLRP3 Inflammasome

The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is associated with a range of inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, type 2 diabetes, and Alzheimer's disease.[1] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.

(1-Methylazetidin-3-yl)methanamine has been utilized as a building block in the synthesis of novel sulfonamideurea compounds designed to inhibit the NLRP3 inflammasome.[1] These compounds aim to modulate the inflammatory response by interfering with the activation of this protein complex.

Signaling Pathway

The activation of the NLRP3 inflammasome is a multi-step process that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as inducing a form of programmed cell death known as pyroptosis.

Experimental Protocols

A key experiment to screen for NLRP3 inhibitors involves a THP-1 cell-based pyroptosis assay.[1] THP-1 is a human monocytic cell line that can be differentiated into macrophage-like cells, which are a relevant cell type for studying inflammasome activation.

THP-1 Cell Pyroptosis Assay Protocol [1]

-

Cell Seeding: Seed THP-1 cells at a density of 25,000 cells/well in a 96-well, black-walled, clear-bottom cell culture plate coated with poly-D-lysine. The cells are cultured in RPMI medium containing 10 µg/mL lipopolysaccharide (LPS) to provide the priming signal for NLRP3 and pro-IL-1β expression.

-

Compound Addition: Add the test compounds (dissolved in a suitable solvent like DMSO) to the wells at various concentrations.

-

Inflammasome Activation: After a suitable incubation period with the compounds, stimulate the cells with an NLRP3 activator, such as nigericin or ATP, to induce inflammasome assembly and pyroptosis.

-

Measurement of Cell Death: Quantify pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant, a marker of compromised cell membrane integrity. Alternatively, use a fluorescent dye that enters dead cells.

-

Data Analysis: Calculate the percentage of pyroptosis inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits pyroptosis by 50%.

References

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a privileged scaffold in the design of novel therapeutics. Its unique conformational rigidity, coupled with its ability to impart favorable physicochemical properties, has led to its incorporation into a diverse array of clinically successful and promising drug candidates. This guide provides a comprehensive overview of the azetidine scaffold in drug discovery, detailing its applications, the biological activities of key derivatives, and the experimental protocols for their synthesis and evaluation.

The Strategic Advantage of the Azetidine Moiety

The utility of the azetidine scaffold in drug design can be attributed to several key features:

-

Conformational Constraint: The inherent ring strain of the azetidine forces substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This rigidity is a desirable trait in modern drug design, moving away from overly flexible molecules.[2]

-

Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation compared to larger saturated heterocycles, a feature that can improve the pharmacokinetic profile of a drug candidate.

-

Physicochemical Property Modulation: The incorporation of an azetidine moiety can influence a molecule's polarity, solubility, and lipophilicity, properties that are critical for absorption, distribution, metabolism, and excretion (ADME).[3]

-

Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic and acyclic functionalities, offering novel intellectual property opportunities and improved pharmacological properties.[4]

Azetidine-Containing Drugs: A Survey of Therapeutic Applications

The versatility of the azetidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied. Compounds featuring this moiety have demonstrated efficacy as anticancer, cholesterol-lowering, anti-inflammatory, and antihypertensive agents, among others.[5]

Marketed Drugs and Late-Stage Clinical Candidates

The following tables summarize the quantitative data for selected FDA-approved drugs and clinical candidates that feature an azetidine core, highlighting their therapeutic targets and biological activities.

| Drug (Trade Name) | Therapeutic Area | Target | Key Biological Activity Data |

| Ezetimibe (Zetia) | Hypercholesterolemia | Niemann-Pick C1-Like 1 (NPC1L1) | Inhibits cholesterol absorption by ~54%; Monotherapy reduces LDL-C by up to 18.5%.[6][7] |

| Cobimetinib (Cotellic) | Cancer (Melanoma) | MEK1/MEK2 | Potent and selective allosteric inhibitor of MEK1 and MEK2.[3][8] |

| Tofacitinib (Xeljanz) | Rheumatoid Arthritis | Janus Kinases (JAKs) | Primarily inhibits JAK1 and JAK3, modulating the JAK-STAT signaling pathway.[9][10] |

| Azelnidipine (Calblock) | Hypertension | L-type Calcium Channels | A dihydropyridine calcium channel blocker with a gradual onset of action.[11][12] |

Preclinical and Investigational Compounds

The exploration of azetidine scaffolds extends to a wide range of preclinical and investigational compounds, demonstrating the ongoing interest in this versatile heterocycle.

| Compound Class | Therapeutic Area | Target | Key Biological Activity Data |

| Azetidine Amides | Cancer | STAT3 | Sub-micromolar IC50 values in STAT3 DNA-binding assays (e.g., 5a: 0.52 µM, 5o: 0.38 µM, 8i: 0.34 µM).[13][14] |

| Azetidine Derivatives | Neurological Disorders | GABA Transporters (GATs) | Potent inhibitors of GAT-1 with IC50 values in the low micromolar range (e.g., 2.01 µM and 2.83 µM).[15] |

| Azetidine-containing Dipeptides | Antiviral | Human Cytomegalovirus (HCMV) | Exhibit antiviral activity, with structure-activity relationships indicating the importance of specific substitutions.[16][17] |

| Azetidin-2-one Derivatives | Cancer | Tubulin | Show cytotoxic activity against cancer cell lines with IC50 values in the sub-micromolar range (e.g., Compound 6: 0.1 µM against SiHa cells).[18] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of azetidine-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Experimental Protocols

The successful discovery and development of azetidine-based therapeutics rely on robust and reproducible experimental methods. This section provides detailed protocols for the synthesis of a key azetidine intermediate and for a representative biological assay.

Synthesis of 3-Substituted Azetidines via Horner-Wadsworth-Emmons Reaction and Aza-Michael Addition

This two-step procedure describes the synthesis of functionalized 3-substituted azetidines, a common structural motif in medicinal chemistry.[1][16]

Step 1: Horner-Wadsworth-Emmons Reaction to form Methyl (N-Boc-azetidin-3-ylidene)acetate

-

Materials: N-Boc-azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), acetonitrile.

-

Procedure:

-

To a solution of N-Boc-azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate in acetonitrile, add DBU dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.[1]

-

Step 2: Aza-Michael Addition of an Amine to the Azetidine Intermediate

-

Materials: Methyl (N-Boc-azetidin-3-ylidene)acetate, desired amine (e.g., a heterocyclic amine), DBU, acetonitrile.

-

Procedure:

-

Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate and the desired amine in acetonitrile.

-

Add DBU to the mixture and stir at an elevated temperature (e.g., 65 °C) for 4-16 hours, depending on the nucleophilicity of the amine.[1]

-

After completion, quench the reaction with water and extract with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate.

-

Purify the resulting 3-substituted azetidine derivative by flash chromatography.[1]

-

In Vitro Kinase Assay for MEK1/2 Inhibitors

This protocol describes a luminescent-based kinase assay to determine the in vitro potency (IC50) of a compound against MEK1.[19]

-

Materials: Recombinant active MEK1 enzyme, inactive ERK2 substrate, ATP, kinase reaction buffer, 384-well white opaque plates, ADP-Glo™ Kinase Assay Kit, plate-reading luminometer.

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., an azetidine-containing MEK inhibitor) in the kinase reaction buffer.

-

In a 384-well plate, add the test compound dilutions, the MEK1 enzyme, and the inactive ERK2 substrate.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[19]

-

Conclusion

The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique combination of structural rigidity and synthetic tractability has enabled the development of a new generation of drugs with improved efficacy, selectivity, and pharmacokinetic properties. As synthetic methodologies for the construction and functionalization of the azetidine ring continue to advance, it is anticipated that this privileged scaffold will play an even more prominent role in the discovery of innovative medicines for a wide range of human diseases.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of poly-(L-azetidine-2-carboxylic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]